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Compound of Interest

Compound Name: 3-(2-Chloroethyl)-2-fluoropyridine

Cat. No.: B13534117

Get Quote

Technical Guide: 3-(2-Chloroethyl)-2-
fluoropyridine
Executive Summary

3-(2-Chloroethyl)-2-fluoropyridine is a bifunctional heterocyclic building block critical to

modern medicinal chemistry. Characterized by the simultaneous presence of a highly reactive
ortho-fluorine atom and an electrophilic chloroethyl side chain, this compound serves as a
"linchpin® scaffold. It enables the rapid construction of fused bicyclic systems (such as 7-
azaindoles and pyrrolopyridines) and facilitates the installation of the pyridine moiety into
complex pharmacophores via alkylation.

This guide provides a comprehensive technical analysis of the compound's properties,
validated synthesis pathways, and divergent reactivity profiles, designed for researchers in
drug discovery and process chemistry.

Chemical Identity & Properties
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Chemical Name

3-(2-Chloroethyl)-2-fluoropyridine

2825008-43-1 (Primary); Note: Often confused

CAS Number
with 3-chloro-2-fluoropyridine (1480-64-4)
C

Molecular Formula H
CIFN

Molecular Weight 159.59 g/mol

SMILES FC1=NC=CC=C1CcCcClI

Appearance Colorless to pale yellow oil (Standard

conditions)

Density (Predicted)

1.25 + 0.05 g/cm3

Boiling Point (Predicted)

210-215 °C (at 760 mmHg)

Solubility

Soluble in DCM, THF, EtOAc, Acetonitrile;

Sparingly soluble in water.[1]

Storage

2-8°C, Inert atmosphere (Argon/Nitrogen);
Moisture sensitive.

Synthesis & Manufacturing Protocols

The synthesis of 3-(2-Chloroethyl)-2-fluoropyridine presents a regioselectivity challenge. The

most reliable "Medicinal Chemistry Grade" route utilizes metal-halogen exchange to ensure

exclusive functionalization at the C3 position, avoiding the regioisomeric mixtures common with

direct electrophilic aromatic substitution.

Route A: Metal-Halogen Exchange (High Fidelity)

This route is preferred for small-to-medium scale preparation where purity is paramount.

Step 1: 3-(2-Hydroxyethyl)-2-fluoropyridine Formation
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» Reagents: 3-Bromo-2-fluoropyridine, n-Butyllithium (n-BuLi) or Isopropylmagnesium Chloride
(Turbo Grignard), Ethylene Oxide.

e Solvent: Anhydrous THF or Diethyl Ether.

e Protocol:

o Cool a solution of 3-bromo-2-fluoropyridine in anhydrous THF to -78°C under Argon.

o Add n-BulLi (1.1 equiv) dropwise. Stir for 30 mins to generate the 3-lithio species. Critical:
Maintain < -70°C to prevent nucleophilic attack of BuLi on the 2-fluoro position.

o Add Ethylene Oxide (excess, or as a solution in THF) slowly.

o Allow warming to 0°C over 2 hours. The epoxide ring opening is driven by the C3-
nucleophile.

o Quench with saturated NH

Cl. Extract with EtOAc.[2][3][4]

Step 2: Deoxychlorination

» Reagents: Thionyl Chloride (SOCI

) or Methanesulfonyl Chloride (MsCI)/LiCl.

e Solvent: Dichloromethane (DCM).

e Protocol:

o Dissolve the intermediate alcohol in DCM at 0°C.

o Add SOCI

(1.5 equiv) dropwise. (Optional: Add catalytic DMF).

o Reflux for 2-4 hours until TLC shows consumption of alcohol.
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o Concentrate and neutralize carefully with NaHCO

to isolate the chloroethyl product.

Route B: Lateral Lithiation (Scale-Up Viable)

This route uses cheaper starting materials but requires precise temperature control to prevent
ring metallation.

» Starting Material: 2-Fluoro-3-methylpyridine.
o Reagents: LDA (Lithium Diisopropylamide), Paraformaldehyde.

e Mechanism: LDA deprotonates the acidic 3-methyl protons (enhanced acidity due to ortho-F
inductive effect). The resulting anion attacks formaldehyde to extend the chain by one
carbon (Methyl + Formaldehyde

Ethyl alcohol).

e Follow-up: Chlorination as described in Route A.

Visualization of Synthesis Pathways
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Caption: Comparison of Metal-Halogen Exchange (Blue) and Lateral Lithiation (Red) synthetic
routes.

Reactivity & Applications in Drug Discovery[5][6]
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3-(2-Chloroethyl)-2-fluoropyridine is a "bifunctional electrophile.” Its utility stems from the
differential reactivity of its two electrophilic sites:

e C2-Fluorine: Susceptible to S

Ar (Nucleophilic Aromatic Substitution).[5][6]

e Side-chain Chloride: Susceptible to S

2 displacement.

Construction of Fused Heterocycles (7-Azaindoles)

The most valuable application is the synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines (7-
azaindolines) and related scaffolds.

e Mechanism: A primary amine (R-NH
) first displaces the highly reactive C2-fluorine (S
Ar). The resulting secondary amine then performs an intramolecular S

2 attack on the chloroethyl side chain to close the 5-membered ring.

e Conditions: K

CO
, DMF/DMSO, Heat (80-100°C).

 Significance: This provides a rapid entry into kinase inhibitor scaffolds (e.g., Vemurafenib
analogs).

Divergent Functionalization

Researchers can selectively target one site by controlling conditions:

o Selective Alkylation: Soft nucleophiles (thiols, secondary amines) can displace the alkyl
chloride at room temperature without disturbing the C2-fluorine, preserving the aryl fluoride
for later functionalization.
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e Selective S

Ar: Hard nucleophiles (alkoxides) at low temperatures may preferentially attack the ring C2
position.

Reactivity Logic Diagram

3-(2-Chloroethyl)-2-fluoropyridine
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Caption: Divergent reaction pathways leading to fused rings (Left) or functionalized pyridines
(Right).

Safety & Handling (MSDS Highlights)

Warning: This compound possesses structural features similar to nitrogen mustards (alkylating
side chain), although it lacks the activating nitrogen lone pair of a true mustard. It should be
treated as a potential alkylating agent and genotoxin.

e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.

o H341: Suspected of causing genetic defects (Precautionary due to alkyl chloride moiety).
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e Handling:
o Use only in a chemical fume hood.
o Wear double nitrile gloves.
o Quench all glassware and waste with dilute NaOH/Na

S
O

solution to destroy active alkylating sites before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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